1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate
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Overview
Description
1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate is a chemical compound with a unique structure that includes both azetidine and trifluoroacetate groups
Preparation Methods
The synthesis of 1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate typically involves multiple steps. One common synthetic route includes the reaction of 1,3-difluoropropane with azetidine under specific conditions to form the intermediate 1-(1,3-Difluoropropan-2-yl)azetidine. This intermediate is then reacted with trifluoroacetic acid to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product .
Chemical Reactions Analysis
1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,3-Difluoropropan-2-yl)azetidin-3-amine 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)-1H-pyrazol-3-amine 2,2,2-trifluoroacetate: This compound also contains an azetidine ring and trifluoroacetate group but differs in its additional pyrazole moiety.
1-(Pyridin-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate): This compound features a pyridine ring in addition to the azetidine and trifluoroacetate groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13F5N2O2 |
---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
1-(1,3-difluoropropan-2-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12F2N2.C2HF3O2/c7-1-6(2-8)10-3-5(9)4-10;3-2(4,5)1(6)7/h5-6H,1-4,9H2;(H,6,7) |
InChI Key |
BSWCVYJXHWEXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(CF)CF)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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